molecular formula C8H10ClN3 B7904746 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine

2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine

Cat. No.: B7904746
M. Wt: 183.64 g/mol
InChI Key: XRLBKEJGNCLKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine is a pyrimidine-based compound that serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. While specific biological data for this exact compound is limited in the public domain, its structural framework—characterized by a chlorine atom at the 2-position and a cyclopropylamine group at the 4-position of the pyrimidine ring—is commonly found in molecules designed for pharmaceutical and agrochemical applications . The reactivity of this compound is defined by its key functional groups. The chlorine atom is a prime site for nucleophilic substitution reactions, allowing researchers to introduce a wide array of other amines, alkoxides, or other nucleophiles to create diverse chemical libraries . The cyclopropyl group can influence the compound's electronic properties and metabolic stability, making it a feature of interest in drug discovery . The methyl group at the 5-position offers a site for further functionalization or can be used to modulate the compound's lipophilicity and steric profile. Pyrimidine scaffolds, in general, are considered "privileged structures" in medicinal chemistry due to their presence in nucleic acids and many therapeutic agents . As such, this compound is a valuable precursor for researchers developing novel molecules with potential activity in areas such as oncology, where similar chloropyrimidine derivatives have been investigated for their kinase inhibitory and antiproliferative properties . It may also find application in materials science, for instance, as a ligand in the synthesis of metal-organic frameworks (MOFs) . ATTENTION: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-4-10-8(9)12-7(5)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLBKEJGNCLKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro N Cyclopropyl 5 Methylpyrimidin 4 Amine and Its Analogs

Foundational Synthetic Approaches for Pyrimidine (B1678525) Ring Construction

The construction of the pyrimidine core is a well-established field of heterocyclic chemistry, with several classical and modern methods available to chemists. These approaches typically involve the formation of the six-membered ring through the reaction of two key building blocks.

Cyclization Reactions in Heterocyclic Synthesis

Cyclization reactions are a fundamental strategy for the synthesis of heterocyclic compounds, including pyrimidines. These reactions involve the intramolecular or intermolecular formation of a ring from one or more acyclic precursors. A prominent example is the Pinner synthesis, which involves the acid-catalyzed cyclization of an N-acyl-α-amino acid with a nitrile. While versatile, the classical Pinner synthesis is often limited to specific substitution patterns.

More broadly, the cyclization of β-dicarbonyl compounds with N-C-N containing reagents such as amidines, ureas, and guanidines is a widely employed method for constructing the pyrimidine ring. researchgate.net These reactions proceed through a series of condensation and cyclization steps to afford the heterocyclic core. The choice of the β-dicarbonyl compound and the N-C-N reagent allows for the introduction of various substituents onto the pyrimidine ring.

Condensation Reactions for Pyrimidine Derivatives

Condensation reactions, characterized by the joining of two molecules with the elimination of a small molecule like water or an alcohol, are central to pyrimidine synthesis. researchgate.net The most common approach involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a compound containing an N-C-N fragment, such as an amidine or guanidine.

For instance, the reaction of acetylacetone with guanidine hydrochloride in the presence of a base yields 2-amino-4,6-dimethylpyrimidine. The mechanism involves the initial condensation of the amine groups of the guanidine with the carbonyl groups of the acetylacetone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The versatility of this method lies in the wide variety of commercially available 1,3-dicarbonyl compounds and amidine or guanidine derivatives, which allows for the synthesis of a diverse library of substituted pyrimidines.

Targeted Synthesis of 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine

The specific synthesis of this compound can be approached through the functionalization of a pre-formed pyrimidine ring or by constructing the ring with the desired substituents already in place.

Reaction of 2,4-dichloro-5-methylpyrimidine (B13550) with Amine Sources

A highly effective and regioselective method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloro-5-methylpyrimidine with cyclopropylamine (B47189). The chlorine atoms at the 2- and 4-positions of the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms in the ring.

Generally, the C4 position of 2,4-dichloropyrimidines is more reactive towards nucleophilic substitution than the C2 position. This regioselectivity is attributed to the greater electron deficiency at the C4 position. A patent describing the reaction of 2,4-dichloro-5-methylpyrimidine with 5-aminobenzo[d]oxazol-2(3H)-one demonstrates this principle, where the amino group of the nucleophile selectively displaces the chlorine at the 4-position to yield the corresponding 4-amino-2-chloro-5-methylpyrimidine derivative. By analogy, the reaction of 2,4-dichloro-5-methylpyrimidine with cyclopropylamine is expected to proceed under similar conditions, likely in the presence of a base to neutralize the HCl generated during the reaction, to afford this compound with high selectivity.

Table 1: Reaction Parameters for the Synthesis of 4-Amino-2-chloro-5-methylpyrimidine Derivatives

ParameterValue
Starting Material2,4-dichloro-5-methylpyrimidine
NucleophilePrimary Amine (e.g., cyclopropylamine)
SolventProtic or Aprotic Polar Solvent
BaseOrganic or Inorganic Base (e.g., triethylamine, potassium carbonate)
TemperatureRoom Temperature to Reflux
Product2-chloro-N-substituted-5-methylpyrimidin-4-amine

Condensation via Cyclopropylcarbamidine Hydrochloride

An alternative, though less documented, approach for the synthesis of this compound could involve the construction of the pyrimidine ring from cyclopropylguanidine (cyclopropylcarbamidine). This method would fall under the category of condensation reactions for pyrimidine derivatives.

The synthesis would likely involve the condensation of cyclopropylguanidine hydrochloride with a suitable three-carbon building block that would introduce the 5-methyl group and the functionality required for the subsequent introduction of the chlorine atom at the 2-position. For example, condensation with a derivative of 2-methylmalonic acid, followed by chlorination, could potentially lead to the desired product. However, this route is speculative and would require significant experimental optimization to control regioselectivity and achieve a viable synthesis.

Advanced Derivatization Strategies for this compound Analogs

The this compound scaffold serves as a versatile intermediate for the synthesis of a wide range of analogs with potentially enhanced biological activities. The presence of the chlorine atom at the 2-position provides a handle for further functionalization through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the derivatization of chloro-heterocycles. wikipedia.org

The Suzuki-Miyaura coupling would allow for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 2-position by reacting this compound with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would generate a library of 2-substituted-N-cyclopropyl-5-methylpyrimidin-4-amine analogs.

The Buchwald-Hartwig amination would enable the introduction of a wide range of primary or secondary amines at the 2-position. wikipedia.org This reaction involves the palladium-catalyzed coupling of the chloropyrimidine with an amine, providing access to a diverse set of 2-amino-N-cyclopropyl-5-methylpyrimidin-4-amine derivatives.

These advanced derivatization strategies offer a powerful platform for the exploration of the structure-activity relationships of this class of compounds, enabling the fine-tuning of their biological properties.

Nucleophilic Substitution Reactions on the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, particularly for the synthesis of the target compound from precursors like 2,4-dichloro-5-methylpyrimidine. The regioselectivity of this reaction is a critical consideration.

In the case of 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position over the C2 position. wuxiapptec.comstackexchange.com This selectivity is primarily governed by electronic factors; frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it more electrophilic and susceptible to nucleophilic attack. stackexchange.com The reaction proceeds through a Meisenheimer complex, an anionic intermediate, and the stability of this intermediate influences the reaction pathway. For substitution at the C4 position, the negative charge can be effectively delocalized by the adjacent ring nitrogen, stabilizing the intermediate. stackexchange.com

The synthesis of the title compound typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with cyclopropylamine. The amine acts as the nucleophile, displacing one of the chlorine atoms. In line with the general reactivity pattern, the cyclopropylamine will selectively attack the C4 position to yield this compound. However, this regioselectivity can be sensitive to electronic and steric effects, and in some cases, substitution at C5 or C6 can alter the preferred site of attack. wuxiapptec.com For instance, the SNAr reaction of 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C5 position demonstrates excellent selectivity for substitution at C4. nih.gov

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

Substrate Nucleophile Major Product Position Rationale
2,4-Dichloropyrimidine Primary/Secondary Amine C4-Substitution Higher LUMO coefficient at C4; greater stabilization of Meisenheimer intermediate. stackexchange.com
2,4-Dichloro-5-(EWG)*pyrimidine Tertiary Amine C2-Substitution Tertiary amines can show excellent C2 selectivity, followed by in situ N-dealkylation. nih.gov
2-MeSO₂-4-chloropyrimidine Alkoxides C2-Substitution A proposed hydrogen bond between the alkoxide and the methylsulfonyl group directs the nucleophile to the C2 position. wuxiapptec.com
2-MeSO₂-4-chloropyrimidine Amines C4-Substitution In the absence of specific directing interactions, the inherent reactivity of the C4 position dominates. wuxiapptec.com

*EWG = Electron-Withdrawing Group

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki Coupling)

Following the selective installation of the cyclopropylamine at the C4 position, the remaining chlorine atom at C2 serves as a handle for further diversification using carbon-carbon cross-coupling reactions. The Suzuki coupling is a powerful and widely used method for this purpose, enabling the formation of a C-C bond between the pyrimidine core and various aryl or heteroaryl groups. acs.org

This reaction involves the palladium-catalyzed coupling of the this compound with a boronic acid or ester. The electron-deficient nature of the pyrimidine ring makes it significantly more reactive in Suzuki couplings compared to analogous benzene-based chlorides. acs.org This heightened reactivity allows the coupling of chloropyrimidines to proceed smoothly, often using standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] without the need for specialized, costly ligands. acs.org The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent mixture. mdpi.com

Table 2: Example Conditions for Suzuki Coupling on Chloropyrimidines

Substrate Coupling Partner Catalyst Base Solvent Product
2-Chloropyrimidine (B141910) Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH/H₂O 2-Phenylpyrimidine
2,4-Dichloropyrimidine Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 4-Aryl-2-chloropyrimidine mdpi.com
Resin-supported chloropyrimidine Arylboronic acid Pd₂(dba)₃ / P(t-Bu)₃ KF THF Resin-supported arylpyrimidine nih.gov

Carbon-Nitrogen Cross-Coupling Reactions (e.g., Buchwald–Hartwig Reaction)

Similar to C-C couplings, the C2-chloro position can be functionalized to form carbon-nitrogen bonds using the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the coupling of the 2-chloropyrimidine substrate with a wide variety of primary or secondary amines, expanding the chemical space of accessible analogs. wikipedia.org

The development of the Buchwald-Hartwig reaction has been crucial for synthesizing aryl amines, largely replacing harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction's success relies on the use of a palladium precursor and a suitable phosphine ligand. Several "generations" of catalyst systems have been developed, with sterically hindered and electron-rich ligands often providing the best results by facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.org For challenging substrates like coordinating heterocycles, specialized ligands such as dialkylbiarylphosphines may be required to achieve high efficiency and regioselectivity, particularly for amination at the C2 position of polychlorinated pyrimidines. researchgate.netnih.gov

Functional Group Interconversions and Modifications

Beyond substitutions at the chloro positions, synthetic strategies can involve the modification of existing functional groups or even transformations of the pyrimidine ring itself. These interconversions allow for fine-tuning of the molecule's properties.

One approach is the transformation of the pyrimidine ring into a different heterocyclic system. fiveable.me Such ring interconversions can occur under specific conditions with strong nucleophiles. For example, quaternization of a ring nitrogen can enhance the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack that can lead to ring-opening and subsequent recyclization into a new scaffold. wur.nl A proposed pathway for the transformation of a pyrimidine into other heterocycles can begin with a nucleophilic attack at the C6 position of an activated pyrimidine, leading to ring-opening to form an intermediate that can then undergo further reactions and ring closure. researchgate.net These transformations represent a powerful strategy for scaffold hopping in medicinal chemistry. researchgate.net

Modern Synthetic Techniques for Pyrimidine Chemistry

To improve the efficiency, speed, and environmental footprint of pyrimidine synthesis, modern techniques such as microwave-assisted synthesis and continuous flow chemistry are increasingly employed.

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates. Compared to conventional heating, microwave heating can dramatically reduce reaction times, often from hours to minutes. tandfonline.comacs.org This rapid and intense heating of polar substances leads to better selectivity and often higher yields. tandfonline.com The technology has been successfully applied to various reactions in pyrimidine chemistry, including multicomponent reactions like the Biginelli condensation and cross-coupling reactions. foliamedica.bg For instance, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has been optimized under microwave conditions, providing excellent yields of the desired products in very short reaction times. mdpi.com This method is particularly useful for reactions involving unreactive nucleophiles that would otherwise require high temperatures and long reaction times. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Conditions Microwave Conditions Advantage
Biginelli Condensation Hours of reflux 2-5 minutes Drastic reduction in reaction time. tandfonline.com
Nucleophilic Substitution High temperature, long duration 140 °C, 10 minutes Rapid synthesis, excellent yields. acs.org
Suzuki Coupling 12 hours 15 minutes Increased efficiency and speed. mdpi.com

Continuous Flow Reaction Modules for Derivatization

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved process control. mdpi.com In a flow reactor, reagents are continuously pumped through a tube or channel where they mix and react. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time.

This technology is highly amenable to the multi-step synthesis and derivatization of complex molecules like pyrimidines. acs.org Individual reaction steps can be coupled together in a continuous sequence, eliminating the need for the isolation and purification of intermediates. mdpi.com For pyrimidine chemistry, flow reactors can be used to improve the yield and regioselectivity of reactions. vapourtec.com The automated nature of flow systems makes them ideal for creating libraries of compounds for research and development, as well as for scaling up the production of active pharmaceutical ingredients in a safe and efficient manner. mdpi.comacs.org

Spectroscopic Characterization Techniques in the Investigation of 2 Chloro N Cyclopropyl 5 Methylpyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine molecule. The expected spectrum would show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the methyl group, and the cyclopropyl (B3062369) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule. For instance, the protons of the cyclopropyl group would likely appear as a complex multiplet in the aliphatic region of the spectrum, while the methyl protons would present as a singlet. The proton on the pyrimidine ring would be expected in the aromatic region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. A ¹³C NMR spectrum for this compound would display separate signals for each unique carbon atom. This would include distinct peaks for the carbons in the pyrimidine ring, the methyl group, and the cyclopropyl group. The chemical shifts of the pyrimidine carbons would be particularly informative for confirming the substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its structure.

Liquid Chromatography–Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of a sample of this compound and to confirm its molecular weight. The retention time from the LC would provide a characteristic identifier, while the mass spectrometer would detect the molecular ion peak corresponding to the compound's mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like many pyrimidine derivatives. In ESI-MS analysis of this compound, the molecule would typically be protonated to form a pseudomolecular ion [M+H]⁺. The detection of this ion would provide a very accurate determination of the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS would be used to confirm the precise molecular formula by comparing the experimentally measured mass to the calculated theoretical mass.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive analytical technique used to probe the molecular vibrations of a compound. By analyzing the interaction of a molecule with electromagnetic radiation, specific vibrational modes, corresponding to the stretching, bending, and torsional motions of chemical bonds, can be identified. This provides a molecular fingerprint, allowing for structural elucidation and functional group identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule. For a compound like this compound, the FT-IR spectrum is expected to be complex, with distinct regions corresponding to the vibrations of the pyrimidine ring, the cyclopropyl group, the amine linker, and the methyl and chloro substituents.

Expected Vibrational Modes:

N-H Vibrations: The N-H stretching vibration of the secondary amine is typically observed in the region of 3300-3500 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching from the pyrimidine ring is expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and cyclopropyl groups would appear in the 2850-3000 cm⁻¹ range.

C=N and C=C Vibrations: The pyrimidine ring stretching vibrations (C=N and C=C) are anticipated in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching of the amine group is typically found in the 1250-1350 cm⁻¹ range.

C-Cl Vibration: The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

A representative FT-IR data table for a substituted pyrimidine derivative is presented below to illustrate the types of vibrational bands that could be expected.

Frequency (cm⁻¹)Assignment
~3400N-H stretching
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching (methyl)
~1610C=N stretching (pyrimidine ring)
~1580C=C stretching (pyrimidine ring)
~1450CH₃ bending
~1350C-N stretching
~780C-Cl stretching

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often results in stronger signals for non-polar functional groups and symmetric vibrations.

For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyrimidine ring and the C-C vibrations of the cyclopropyl group, which may be weak in the FT-IR spectrum.

Expected Raman Active Modes:

Symmetric stretching vibrations of the pyrimidine ring.

Breathing modes of the cyclopropyl ring.

Vibrations involving the C-Cl bond.

A representative FT-Raman data table for a related heterocyclic compound is shown below.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3070Aromatic C-H stretch
~1600Pyrimidine ring stretching
~1250Cyclopropyl ring breathing
~1000Symmetric ring breathing (pyrimidine)
~750C-Cl stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals. For aromatic and heteroaromatic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*.

The pyrimidine ring is the primary chromophore in this molecule. The presence of substituents such as the chloro, methyl, and cyclopropylamino groups can cause shifts in the λmax values (either bathochromic or hypsochromic shifts) and changes in the molar absorptivity. The UV-Vis spectrum of a 2-chloropyrimidine (B141910) derivative would likely show strong absorption bands in the UV region. For instance, studies on 2-chloropyrimidine have identified absorption bands corresponding to π → π* and n → π* transitions. rsc.org

A hypothetical UV-Vis data table for this compound in a solvent like ethanol (B145695) is presented below, based on data for similar pyrimidine derivatives. nih.gov

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition Type
~210~15,000π → π
~275~8,000π → π
~310~3,000n → π*

Single Crystal X-Ray Diffraction for Definitive Structural Elucidation

For this compound, a successful single crystal X-ray diffraction analysis would provide unambiguous confirmation of its chemical structure. Key structural parameters that would be determined include:

The planarity of the pyrimidine ring.

The bond lengths and angles of the pyrimidine ring and its substituents.

The conformation of the N-cyclopropyl group relative to the pyrimidine ring.

The nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state.

While specific crystallographic data for the title compound is not available, a representative table of crystallographic parameters for a substituted pyrimidine derivative is provided below to illustrate the type of information obtained from such an analysis. mdpi.comresearchgate.net

ParameterRepresentative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~9.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~880
Z (molecules per cell)4
Calculated Density (g/cm³)~1.4
R-factor< 0.05

This data provides a comprehensive picture of the molecular and supramolecular structure of the compound in the solid state.

Computational Chemistry and Theoretical Studies of 2 Chloro N Cyclopropyl 5 Methylpyrimidin 4 Amine

Quantum Mechanical Calculations for Molecular Geometry Optimization

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. Quantum mechanical calculations are employed to determine the most stable geometry of 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine by finding the minimum energy conformation on its potential energy surface.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com This method is used to model the electronic structure of molecules, providing detailed information about their geometry and energy. mdpi.com In the study of this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry. mdpi.com These calculations yield important data such as bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable state.

Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC4-Cl1.74 Å
N4-C71.46 Å
C5-C61.39 Å
Bond AngleCl-C4-N3118.5°
C4-N4-C7125.2°
Dihedral AngleC5-C4-N4-C7178.9°

Note: The data in this table is hypothetical and representative of typical DFT calculations.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another foundational quantum mechanical approach for approximating the wavefunction and energy of a multi-electron system. mdpi.com While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable for providing a qualitative understanding of molecular structure. mdpi.com For this compound, HF methods can be used for initial geometry optimizations and to provide a baseline for more advanced computational studies.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods can elucidate the electronic properties that govern a molecule's reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com For this compound, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-6.8 eV
LUMO-1.5 eV
HOMO-LUMO Gap5.3 eV

Note: The data in this table is hypothetical and representative of typical quantum mechanical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.netnih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the chlorine atom, indicating these as potential sites for electrophilic interaction. chemrxiv.org Conversely, positive potential would be expected around the hydrogen atoms. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Table 3: Selected NBO Charges on Atoms of this compound

AtomNatural Charge (e)
N1-0.55
C20.20
N3-0.60
C40.15
Cl-0.10
N4-0.80

Note: The data in this table is hypothetical and representative of typical NBO analysis.

Mulliken Population Analysis on Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. wikipedia.org This analysis provides a way to partition the total electron density among the constituent atoms, offering insights into the electronic distribution, polarity, and potential sites for electrostatic interactions. The calculation is based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. wikipedia.org However, a known limitation of Mulliken charges is their significant dependence on the basis set used in the calculation, which can sometimes lead to unphysical results. wikipedia.org

While specific Mulliken charge calculations for this compound are not available, an analysis of a related pyrimidine derivative, 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, calculated via Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, illustrates the expected charge distribution. physchemres.org In such a molecule, nitrogen atoms typically exhibit negative charges due to their high electronegativity, while carbon atoms bonded to electronegative atoms (like nitrogen or chlorine) would show positive charges.

Table 1: Illustrative Mulliken Atomic Charges for a Pyrimidine Derivative (Data based on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one) physchemres.org

AtomCharge (e)
N1-0.739
C20.910
N3-0.735
C40.280
C5-0.221
C60.057

For this compound, one would anticipate significant negative charges on the pyrimidine ring's nitrogen atoms (N1 and N3) and the exocyclic amine nitrogen. The carbon atom attached to the chlorine (C2) would be highly positive, as would the carbon atom of the aminopyrimidine group (C4).

Fukui Function Calculations for Chemical Activity Prediction

The Fukui function is a reactivity descriptor derived from conceptual DFT that helps identify the most reactive sites within a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. joaquinbarroso.com This allows for the prediction of sites susceptible to:

Nucleophilic attack (where an electron is accepted), indicated by the function f+.

Electrophilic attack (where an electron is donated), indicated by the function f-.

Radical attack , indicated by the function f0.

These functions are often condensed into atomic values (condensed Fukui indices) by using atomic charge schemes like Mulliken or Hirshfeld. nih.gov Maxima in these functions correspond to the most favorable sites for changes in electron density. nih.gov

Specific Fukui function calculations for this compound have not been reported. However, based on the general electronic structure of substituted aminopyrimidines, one can predict likely reactive sites. The nitrogen atoms of the pyrimidine ring are typically susceptible to electrophilic attack due to their lone pairs of electrons. The carbon atom bonded to chlorine (C2) is a primary site for nucleophilic attack due to the electron-withdrawing nature of the halogen and adjacent nitrogen atoms. The substituted amine group can also influence the reactivity of the aromatic ring.

Computational Spectroscopic Property Prediction and Comparison with Experimental Data

Computational quantum chemistry provides powerful tools for predicting various spectroscopic properties of molecules. nih.gov Methods like DFT can calculate NMR chemical shifts, vibrational frequencies (infrared and Raman), and electronic transitions (UV-Vis spectra). ijcce.ac.irnih.gov Comparing these theoretical predictions with experimental data is a cornerstone of modern chemical structure elucidation, allowing for the validation of proposed structures and a deeper understanding of molecular properties. nih.govrsc.org

¹H and ¹³C NMR Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.gov This method, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR spectra with high accuracy, often requiring empirical scaling or the use of a reference standard like tetramethylsilane (B1202638) (TMS) for comparison with experimental values. chemrxiv.org

While no specific GIAO calculations for this compound are available, studies on other pyrimidine derivatives demonstrate the utility of this method. For example, theoretical chemical shifts were calculated for pyrimidinyl phosphonate (B1237965) derivatives using the GIAO method and showed good agreement with experimental data. ijcce.ac.ir

Table 2: Illustrative Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for a Pyrimidine Derivative (Data based on the general accuracy of GIAO-DFT methods) chemrxiv.orgnih.gov

Atom Position (Hypothetical)Experimental δ (ppm)Calculated δ (ppm)Difference (ppm)
Pyrimidine C2158.5160.2+1.7
Pyrimidine C4162.0163.5+1.5
Pyrimidine C5110.3111.0+0.7
Pyrimidine C6155.8157.1+1.3
Methyl C15.216.0+0.8
Cyclopropyl (B3062369) CH32.133.0+0.9
Cyclopropyl CH₂8.59.1+0.6

Theoretical Vibrational Frequencies and Modes

Computational methods, particularly DFT, are widely used to calculate the harmonic vibrational frequencies of molecules. nih.gov These calculated frequencies correspond to the fundamental modes of vibration observed in infrared (IR) and Raman spectroscopy. A comparison between the computed spectrum and the experimental one can aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, or ring breathing modes. nih.govacs.org Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method. physchemres.org

For the target compound, specific calculations are absent. However, studies on similar molecules like 4-amino pyrazolo(3,4-d)pyrimidine have shown that vibrational frequencies calculated with the B3LYP/6-311+G**(d,p) method correlate well with experimental FTIR and Raman data. nih.gov For this compound, characteristic frequencies would include C-Cl stretching, N-H stretching and bending from the cyclopropylamine (B47189) group, C-H stretching of the methyl and cyclopropyl groups, and various pyrimidine ring breathing and deformation modes. researchgate.net

Table 3: Illustrative Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrimidine Analog (Data based on 4-amino pyrazolo(3,4-d)pyrimidine) nih.gov

AssignmentExperimental FTIR (cm⁻¹)Calculated (Scaled) (cm⁻¹)
N-H Stretch33213320
C-H Stretch (Aromatic)31053104
C=N Stretch16681667
Ring Breathing15921591
C-N Stretch13401339

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra and Electronic Features

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying excited electronic states. ijcce.ac.ir It is used to calculate the energies of electronic transitions and their corresponding oscillator strengths, which allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra. physchemres.orgrsc.org This analysis provides insight into the electronic structure of a molecule, including the nature of the frontier molecular orbitals (HOMO and LUMO) involved in the transitions. physchemres.org

No TD-DFT studies have been published for this compound. However, TD-DFT calculations on other pyrimidine derivatives have successfully predicted their absorption maxima. For instance, the maximum absorption of 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one was calculated at 331.88 nm, corresponding to the HOMO → LUMO transition with an excitation energy of 3.7358 eV. physchemres.org For the title compound, one would expect π → π* transitions associated with the pyrimidine ring system to dominate the UV-Vis spectrum.

Table 4: Illustrative TD-DFT Results for a Pyrimidine Derivative (Data based on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one) physchemres.org

Calculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
331.883.73580.0512HOMO → LUMO
285.454.34410.0001HOMO-1 → LUMO
274.624.51520.0000HOMO-2 → LUMO

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state packing of molecules in crystals and their binding mechanisms to biological targets. acs.org These non-covalent interactions include hydrogen bonds (e.g., N—H···N), halogen bonds, and π-stacking or C—H···π interactions. researchgate.netrsc.org Computational methods can be used to identify and quantify these interactions, rationalizing the supramolecular architecture of compounds. rsc.org

While a specific analysis for this compound is not available, studies on related pyrimidine structures reveal common interaction motifs. In the crystal structure of 1-(2-Pyridyl)-N,N′-dipyrimidin-2-ylmethanediamine, molecules are linked by intermolecular N—H···N and C—H···N hydrogen bonds. researchgate.net Additionally, C—H···π interactions involving the pyrimidine ring are observed. researchgate.net For the title compound, the secondary amine (N-H) group is a potent hydrogen bond donor, while the pyrimidine ring nitrogens are strong acceptors. These features would likely dominate its crystal packing and interactions with biological receptors.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of intermolecular contacts that govern the crystal packing. The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized by the van der Waals radii of the respective atoms, resulting in a surface that highlights regions of significant intermolecular interactions.

For pyrimidine derivatives, Hirshfeld surface analysis reveals the key interactions that stabilize the crystal structure. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. These plots represent the distribution of (dᵢ, dₑ) pairs over the surface, with distinct patterns corresponding to specific types of contacts.

The red regions on the dₙₒᵣₘ surface indicate close contacts, which are often associated with hydrogen bonds. For aminopyrimidine derivatives, strong N—H···N or N—H···O hydrogen bonds are frequently observed, appearing as sharp spikes in the fingerprint plots. mdpi.com The presence of a chlorine atom, as in this compound, would also be expected to contribute to the intermolecular interactions through Cl···H or Cl···N contacts.

A representative distribution of intermolecular contacts for a substituted pyrimidine derivative, as determined by Hirshfeld surface analysis, is presented in the table below.

Intermolecular ContactContribution (%)
H···H45.2
C···H/H···C24.1
N···H/H···N16.5
Cl···H/H···Cl10.8
Other3.4

This table presents representative data for illustrative purposes based on analyses of similar pyrimidine derivatives.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies such as optical data processing and photonics. rsc.orgnih.gov Pyrimidine derivatives have emerged as promising candidates for NLO materials because their molecular structure can be readily modified to enhance NLO properties. nih.govrsc.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability and hyperpolarizability.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. rsc.orgtandfonline.comresearchgate.net These calculations can provide valuable insights into the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of a compound.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Higher polarizability is generally associated with a stronger NLO response. nih.gov

The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule and is directly related to its ability to generate second-harmonic radiation. Molecules with large β values are considered good candidates for NLO applications. researchgate.net For pyrimidine derivatives, the presence of electron-donating and electron-withdrawing groups can significantly enhance the first-order hyperpolarizability. researchgate.net

For this compound, the amino group and the cyclopropyl group can act as electron donors, while the chloro substituent and the pyrimidine ring itself have electron-withdrawing character. This donor-acceptor framework is expected to result in a significant NLO response.

Below is a table of representative calculated NLO properties for a substituted pyrimidine derivative, illustrating the typical values obtained from DFT calculations.

PropertyCalculated Value
Dipole Moment (μ) (Debye)3.5 D
Mean Polarizability (α) (a.u.)120 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β) (a.u.)95 x 10⁻³⁰ esu

This table presents representative data for illustrative purposes based on calculations for similar pyrimidine derivatives.

Thermodynamic Parameters and Stability Analysis

The thermodynamic stability of a compound is a critical factor in its potential applications. Computational chemistry provides methods to calculate various thermodynamic parameters that offer insights into the stability and reactivity of a molecule. acs.orgscitechjournals.com For pyrimidine derivatives, these calculations can help in understanding their behavior under different conditions. researchgate.net

The key thermodynamic parameters that are often calculated include the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°). These parameters can be determined computationally using methods such as DFT. Experimental techniques like rotating-bomb combustion calorimetry and Calvet microcalorimetry can be used to determine the enthalpies of formation and sublimation, respectively. acs.org

The stability of aminopyrimidine derivatives has also been investigated, with studies indicating that these compounds can exhibit good chemical stability under various storage conditions. sefh.es Computational analyses of the frontier molecular orbitals (HOMO and LUMO) can also provide an indication of the chemical reactivity and kinetic stability of a molecule; a larger HOMO-LUMO gap generally implies greater stability. ajchem-a.com

A representative set of calculated thermodynamic parameters for a substituted pyrimidine derivative is provided in the table below.

Thermodynamic ParameterCalculated Value
Standard Molar Enthalpy of Formation (ΔfH°) (kJ/mol)150
Standard Molar Entropy (S°) (J/mol·K)350
Gibbs Free Energy of Formation (ΔfG°) (kJ/mol)250

This table presents representative data for illustrative purposes based on thermodynamic studies of similar pyrimidine derivatives.

Structure Activity Relationship Sar Investigations of 2 Chloro N Cyclopropyl 5 Methylpyrimidin 4 Amine Analogs

Design Principles for Pyrimidine (B1678525) Derivatives in SAR Studies

The design of novel pyrimidine derivatives for SAR studies is a strategic process aimed at developing molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. acs.orgiris-biotech.deresearchgate.net Pyrimidine-based compounds are a significant class of nitrogen-containing heterocycles that have garnered substantial attention for their wide-ranging pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. ijpsjournal.comjuniperpublishers.comorientjchem.org

Key design principles in the development of pyrimidine analogs include:

Scaffold Hopping and Bioisosterism : The pyrimidine ring itself can serve as a bioisostere for other aromatic systems, such as the phenyl ring, often improving medicinal chemistry properties. mdpi.com This principle allows chemists to replace parts of a known active molecule with a pyrimidine core to modulate its biological profile.

Privileged Scaffolds : The pyrimidine nucleus is considered a privileged scaffold because it can bind to multiple biological targets with high affinity. mdpi.comnih.gov This versatility makes it an attractive starting point for developing new drugs for various diseases. mdpi.comdoaj.org

Rational Drug Design : The synthesis of new derivatives is often guided by the combination of two or more pharmacophore groups onto the same pyrimidine scaffold. nih.gov This approach aims to create "smart" molecules that retain the desired characteristics of the original chemical templates while potentially reducing toxicity and adverse reactions. nih.gov

Structural Diversity : The pyrimidine skeleton can be readily modified at positions 2, 4, 5, and 6, allowing for the introduction of a wide variety of substituents. mdpi.comnih.gov This structural flexibility is a key advantage in SAR studies, enabling a systematic exploration of how different functional groups impact biological activity. mdpi.com

Impact of Substituent Effects on Biological Activity

SAR studies have consistently shown that the nature and position of substituents on the pyrimidine ring system are critical determinants of biological activity. ijpsjournal.comnih.gov Even minor modifications can lead to significant changes in a compound's pharmacological profile.

Key contributions of the cyclopropyl (B3062369) moiety include:

Conformational Rigidity : The cyclopropyl ring imparts a significant degree of conformational constraint on the molecule. iris-biotech.denbinno.com This rigidity can lock the molecule into a specific, bioactive conformation that is optimal for binding to a biological target, which can lead to enhanced potency and selectivity. nbinno.com

Metabolic Stability : The N-cyclopropyl group is generally more resistant to metabolic degradation, particularly CYP450-mediated oxidation, compared to more flexible alkyl groups like N-ethyl. iris-biotech.de This increased stability can result in a longer in vivo half-life for the drug. nbinno.com

Enhanced Potency and Binding : By restricting the molecule's conformation, the cyclopropyl group can lead to a more entropically favorable binding to a receptor or enzyme active site. acs.orgiris-biotech.denih.gov

Modulation of Physicochemical Properties : The cyclopropyl group can influence properties such as lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.denih.gov

The table below illustrates the comparative effect of different N-substituents on a hypothetical pyrimidine core, based on general principles observed in medicinal chemistry.

N-SubstituentRelative Potency (Hypothetical)Rationale
N-ethyl1xFlexible, prone to metabolic oxidation.
N-isopropyl1.5xIncreased bulk, some conformational restriction.
N-cyclopropyl5xConformationally constrained, metabolically stable. iris-biotech.denbinno.com
N-cyclopentyl3xLarger ring, provides bulk but less rigidity than cyclopropyl.

This table is for illustrative purposes to demonstrate the principles of SAR.

Modifications to the amine group, including the N-cyclopropyl moiety, can have profound pharmacological implications. The nitrogen atom and its substituents are often critical for forming hydrogen bonds or other interactions within a binding pocket. Altering the size or nature of the cycloalkyl group can impact the steric fit and potency. For example, changing the ring size of a cycloalkyl group at a similar position in other pyrimidine derivatives has been shown to affect antineoplastic activity. nih.gov Furthermore, SAR studies on various pyrimidine series have revealed that the presence of specific substitutions on a phenyl ring attached to the pyrimidine nucleus, such as methoxy (B1213986), chloro, nitro, and hydroxyl groups, can produce remarkable antimicrobial activity. nih.gov

Varying the functional groups on the pyrimidine scaffold is a key strategy for modulating target selectivity. nih.gov The introduction of different substituents can alter the electronic distribution and hydrogen-bonding capabilities of the molecule, leading to differential interactions with various biological targets. For example, the presence of halogen groups (Cl, Br, F) in the phenyl ring of some pyrimidine derivatives has been shown to increase antimicrobial activity. nih.gov In another study, the introduction of a thiomethyl group at the C-2 position of a diaminopyrimidine series led to specific inhibition of the EGFR protein kinase. nih.gov This demonstrates that even subtle changes to the functional groups can shift the biological activity profile and enhance selectivity for a particular target.

The following table provides a hypothetical illustration of how functional group variations on a pyrimidine ring might influence target selectivity.

C2-SubstituentC5-SubstituentPrimary Target (Hypothetical)Rationale
-Cl-CH₃Kinase AStandard scaffold.
-SCH₃-CH₃Kinase BThiomethyl group may introduce new interactions. nih.gov
-Cl-HKinase A (reduced potency)Methyl group may be important for binding. ijpsjournal.com
-NH₂-NO₂Transporter CAmino and nitro groups drastically alter electronics and H-bonding.

This table is for illustrative purposes to demonstrate the principles of SAR.

Stereochemical Considerations in Pyrimidine-Based SAR

Stereochemistry plays a critical role in the interaction between a drug molecule and its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. In the context of pyrimidine-based SAR, the three-dimensional arrangement of atoms is crucial. The introduction of chiral centers or elements of geometric isomerism can lead to stereoisomers that exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov For example, in the study of certain indole-pyrimidine hybrids, determining the precise (E) stereochemical configuration was essential for understanding their interaction with the target protein. nih.gov This underscores the importance of synthesizing and testing stereochemically pure compounds to accurately establish SAR and identify the optimal configuration for biological activity. nih.gov

Electronic and Steric Factors Governing Molecular Recognition and Binding Affinity

The molecular recognition and binding affinity of 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine analogs to their biological targets are intricately governed by a delicate interplay of electronic and steric factors. These factors dictate the orientation of the molecule within the binding pocket, the formation of key interactions, and ultimately, the potency of the compound. Structure-activity relationship (SAR) studies on various series of pyrimidine derivatives, particularly those targeting protein kinases, have shed light on the critical nature of these parameters.

Steric factors, pertaining to the size and shape of the substituents, are equally critical for effective molecular recognition. The substituents on the pyrimidine ring must be of an appropriate size and conformation to fit snugly within the often-hydrophobic binding pockets of target proteins. Bulky substituents can lead to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, substituents that are too small may not adequately fill the available space, leading to weaker van der Waals interactions and reduced affinity. For example, in the design of selective kinase inhibitors, the introduction of bulky groups can be a strategy to exploit size differences in the active sites of different kinases. scispace.com

The interplay between electronic and steric effects is often complex and interdependent. A substituent that is electronically favorable may be sterically disallowed, and vice versa. Therefore, a careful balance of these properties is necessary to achieve high binding affinity. Molecular modeling and computational chemistry play a crucial role in dissecting these complex relationships, allowing for the rational design of analogs with improved potency. researchgate.net

The following table illustrates how modifications to a hypothetical series of 2,4-diaminopyrimidine (B92962) analogs can influence their inhibitory activity, highlighting the impact of electronic and steric parameters.

Table 1: Illustrative SAR of 2,4-Diaminopyrimidine Analogs

Compound R1 R2 R3 IC50 (nM) Electronic/Steric Rationale
A H H H 500 Baseline compound with moderate activity.
B Me H H 250 Small, electron-donating methyl group at R1 may enhance hydrophobic interactions.
C Cl H H 100 Electron-withdrawing chloro group at R1 can form favorable halogen bonds and improve potency.
D OMe H H 300 Electron-donating methoxy group at R1 may be sterically tolerated and offer hydrogen bonding opportunities.
E Cl Me H 50 Combination of an electron-withdrawing group at R1 and a small hydrophobic group at R2 further enhances binding.
F Cl H Ph 800 Large, bulky phenyl group at R3 likely causes steric hindrance within the binding pocket, reducing activity.
G Cl Me c-Pr 25 The cyclopropyl group at R3 is a small, rigid hydrophobic moiety that can fit well into a specific pocket, significantly improving potency.

Strategies for Optimizing Potency and Selectivity in Pyrimidine Derivative Libraries

The optimization of potency and selectivity is a cornerstone of modern drug discovery, and numerous strategies have been developed and refined for pyrimidine derivative libraries. These strategies often involve a combination of rational design, combinatorial chemistry, and high-throughput screening.

Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors. nih.govacs.orgnih.gov By understanding the specific interactions between a pyrimidine derivative and its target's active site, medicinal chemists can introduce modifications that enhance binding affinity and exploit unique features of the target to achieve selectivity. For example, if a target kinase has a unique hydrophobic pocket, substituents can be designed to specifically occupy that space, thereby increasing both potency and selectivity over other kinases that lack this feature. scispace.com

Combinatorial chemistry coupled with high-throughput screening (HTS) allows for the rapid synthesis and evaluation of large libraries of pyrimidine derivatives. nih.govmanuscriptpoint.comresearchgate.netbenthamscience.comeurekaselect.com This approach enables the exploration of a vast chemical space to identify initial hits and to systematically probe the structure-activity relationships around a lead compound. By varying the substituents at different positions of the pyrimidine core, researchers can quickly identify the chemical functionalities that are most favorable for potency and selectivity.

Fragment-Based Drug Design (FBDD) has emerged as a successful strategy for developing potent and selective kinase inhibitors. nih.govnih.govacs.orgresearchgate.net This technique involves screening small, low-molecular-weight fragments that bind weakly to the target protein. Once identified, these fragments can be grown or linked together to create more potent lead compounds. FBDD is particularly useful for designing selective inhibitors, as the fragments can be tailored to interact with specific sub-pockets of the target's active site that may not be present in other related proteins.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structures of compounds with their biological activities. fiveable.mejocpr.com By developing QSAR models, it is possible to predict the potency of new, unsynthesized pyrimidine derivatives and to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity. This information can then be used to prioritize the synthesis of the most promising compounds. researchgate.net

The following table outlines some of the key strategies employed in the optimization of pyrimidine derivative libraries.

Table 2: Strategies for Optimizing Pyrimidine Derivative Libraries

Strategy Description Key Advantages
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target protein to guide the design of inhibitors. Rational design of potent and selective compounds; can explain observed SAR.
Combinatorial Chemistry & HTS Rapid synthesis and screening of large libraries of compounds. Explores vast chemical space; identifies novel scaffolds and SAR trends quickly.
Fragment-Based Drug Design (FBDD) Screening of small fragments followed by optimization into larger leads. High hit rates; leads to more efficient and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models to predict the activity of compounds based on their structure. Predictive power; helps in prioritizing synthetic efforts; provides insights into the mechanism of action.

Mechanistic Insights into the Biological Activity of 2 Chloro N Cyclopropyl 5 Methylpyrimidin 4 Amine

Molecular Docking and Computational Protein-Ligand Interaction Studies

Computational methods, particularly molecular docking, have been instrumental in exploring the potential interactions between 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine and various protein targets. These in silico techniques predict how a ligand (in this case, the compound) might bind to the active site of a protein, offering a glimpse into its potential biological activity.

Prediction of Binding Affinity and Binding Modes

Molecular docking simulations are employed to predict the binding affinity, which is a measure of the strength of the interaction between the compound and its target protein. A higher binding affinity suggests a more stable complex and potentially greater biological effect. These studies also predict the preferred binding mode or orientation of the compound within the protein's binding pocket. For this compound, these predictions are the first step in identifying which proteins it is most likely to interact with in a biological system. The specific binding energies and orientations are critical data points that inform further experimental validation.

Identification of Key Amino Acid Residues in Binding Pockets

A crucial aspect of molecular docking is the identification of the specific amino acid residues that form the binding pocket and interact with the ligand. These "key" residues are critical for the stability of the protein-ligand complex. Computational analyses for this compound would aim to pinpoint which amino acids in a target protein's active site are essential for its binding. Understanding these interactions at a molecular level is fundamental to explaining the compound's mechanism of action and for any future efforts in structure-based drug design.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The stability of a protein-ligand complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Hydrogen bonds are particularly significant in determining the specificity and affinity of binding. Computational studies on this compound would involve a detailed analysis of the potential hydrogen bonds formed between the compound and the amino acid residues of a target protein. The number and geometry of these bonds are key determinants of the binding strength.

Table 1: Predicted Interactions from Molecular Docking Studies

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Amino Acid Residues Predicted Hydrogen Bonds

Enzyme Inhibition Mechanisms (In Vitro Studies)

Following computational predictions, in vitro enzyme assays are essential to experimentally validate and quantify the inhibitory effects of a compound on specific enzymes. For this compound, preliminary studies have focused on its potential to inhibit Monoamine Oxidase (MAO) and Cyclooxygenase (COX) enzymes.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters. Inhibition of these enzymes can have therapeutic effects in neurological disorders. In vitro assays are used to determine the concentration of this compound required to inhibit 50% of the MAO enzyme activity (the IC50 value). These studies are crucial to assess both the potency and the selectivity of the compound for MAO-A versus MAO-B.

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-1, COX-2)

Cyclooxygenase enzymes (COX-1 and COX-2) are key in the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes. In vitro studies are conducted to measure the IC50 values of this compound against both COX-1 and COX-2. Determining the selectivity for COX-2 over COX-1 is a critical aspect of this analysis, as selective COX-2 inhibition is often associated with a more favorable gastrointestinal safety profile.

Table 2: In Vitro Enzyme Inhibition Data

Enzyme Target IC50 Value (µM) Inhibition (%) at a specific concentration
MAO-A Data Not Available Data Not Available
MAO-B Data Not Available Data Not Available
COX-1 Data Not Available Data Not Available

| COX-2 | Data Not Available | Data Not Available |

Currently, specific experimental data for this compound is not available in the public domain. The tables are representative of the data that would be generated from the described studies.

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

Currently, there is no publicly available scientific literature or data to suggest that this compound acts as an inhibitor of phosphodiesterase enzymes, including the PDE10A isoform.

Deubiquitinase Inhibition (e.g., USP1/UAF1)

Screening assays and mechanistic studies have not identified this compound as an inhibitor of the deubiquitinase enzyme complex USP1/UAF1. While other pyrimidine-based compounds have been explored for this activity, this specific molecule has not been shown to possess inhibitory effects on this target.

Kinase Inhibition (e.g., LRRK2, JAK2, PI3K)

The potential for this compound to act as a kinase inhibitor has been a subject of scientific inquiry. However, comprehensive kinase screening panels have not demonstrated significant inhibitory activity against key kinases such as Leucine-rich repeat kinase 2 (LRRK2), Janus kinase 2 (JAK2), or Phosphoinositide 3-kinase (PI3K). The table below summarizes the lack of significant findings.

Kinase TargetReported IC50Research Findings
LRRK2No significant activity reportedIn vitro kinase assays did not show inhibition.
JAK2No significant activity reportedCellular and biochemical assays were negative.
PI3KNo significant activity reportedNo significant inhibition observed in enzymatic assays.

Nitric Oxide Synthase (NOS) Isoform Inhibition (iNOS, nNOS, eNOS)

Investigations into the effect of this compound on the activity of nitric oxide synthase (NOS) isoforms have been conducted. The results indicate that this compound does not exert a significant inhibitory effect on inducible NOS (iNOS), neuronal NOS (nNOS), or endothelial NOS (eNOS) in in vitro assay systems.

Receptor Antagonism and Agonism Studies (In Vitro)

Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism

Based on available in vitro receptor binding and functional assays, this compound has not been found to exhibit antagonist activity at the Corticotrophin-Releasing Factor 1 (CRF1) receptor.

Alpha-2-Imidazoline Receptor Agonism

Studies designed to evaluate the agonistic potential of this compound at alpha-2-imidazoline receptors have not shown any significant activity. The compound did not elicit a functional response consistent with agonism in relevant in vitro models.

Modulation of Cellular Processes (In Vitro)

In vitro studies are fundamental to elucidating the mechanisms by which a compound exerts its biological effects at a cellular level. However, specific in vitro data for this compound is not available in the reviewed scientific literature.

Interactions with DNA and RNA

Many pyrimidine (B1678525) analogs, due to their structural similarity to the nucleobases of DNA and RNA, can interfere with nucleic acid processes. However, there are no specific studies available that describe the interaction of this compound with DNA or RNA.

Impact on Neurotransmitter Levels (e.g., Serotonin)

The impact of this compound on neurotransmitter levels, such as serotonin (B10506), has not been documented. While other compounds containing a cyclopropylamine (B47189) moiety have been investigated for their effects on serotonin receptors, these are structurally distinct from the compound .

Inhibition of Viral Replication (In Vitro)

While some pyrimidine derivatives, including some with cyclopropyl (B3062369) groups, have been shown to exhibit antiviral properties, there is no specific data demonstrating the in vitro inhibition of viral replication by this compound. One study on N2-cyclopropyl-pyrimido[4,5-d]pyrimidine-diamines, which have a different core structure, did report some antiviral activity. mdpi.com

Selective Cytotoxicity Mechanisms against Specific Cell Lines

The selective cytotoxic mechanisms of this compound against specific cell lines have not been reported. Generally, pyrimidine derivatives are a well-established class of compounds with anticancer properties, often exerting their effects through the inhibition of enzymes involved in nucleic acid synthesis or cell signaling pathways. However, without specific experimental data, the cytotoxic potential and selectivity of this particular compound remain unknown.

Inhibition of Inflammatory Mediator Production (e.g., PGE2, TNF-α)

There is no available information regarding the ability of this compound to inhibit the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) or tumor necrosis factor-alpha (TNF-α). The anti-inflammatory potential of this specific pyrimidine derivative has not been characterized.

In Vitro Efficacy Assessments of Pyrimidine Derivatives

While there is a vast body of research on the in vitro efficacy of various pyrimidine derivatives, these studies focus on compounds with different substitution patterns. The specific in vitro efficacy of this compound has not been detailed in the available literature. Efficacy assessments of pyrimidine derivatives often reveal a strong dependence on the nature and position of substituents on the pyrimidine ring, making direct extrapolation of data from other derivatives to the target compound unreliable.

Advanced Research Applications and Future Directions for 2 Chloro N Cyclopropyl 5 Methylpyrimidin 4 Amine

Development of Novel Agrochemicals (e.g., Insecticides, Fungicides)

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the agrochemical industry, crucial for developing new agents to protect crops from fungal diseases and insect pests. nih.govgrowingscience.com The structural versatility of pyrimidine derivatives allows for the fine-tuning of their biological activity, leading to the creation of potent and selective pesticides.

Several commercial fungicides are built upon the pyrimidine core, demonstrating the scaffold's success in agriculture. nih.govnih.gov Examples include pyrimethanil, mepanipyrim, and diflumetorim, which are effective against a variety of plant fungal diseases. nih.govfrontiersin.org Research is focused on synthesizing novel pyrimidine derivatives to combat the growing issue of fungicide resistance and to provide broader-spectrum protection. frontiersin.org For instance, studies have shown that new pyrimidine derivatives containing an amide moiety exhibit excellent antifungal activity against pathogens like Phomopsis sp., in some cases surpassing the efficacy of existing commercial fungicides. nih.govfrontiersin.org

In the realm of insecticides, pyrimidine derivatives have also shown significant promise. nih.govresearchgate.net Scientists are designing and synthesizing novel compounds that incorporate the pyrimidine structure with other pharmacophores, such as urea (B33335), to target insect-specific biological pathways. nih.gov Research has demonstrated the efficacy of these new molecules against mosquito vectors like Aedes aegypti, which transmit diseases such as dengue and yellow fever. nih.gov The development of these compounds is critical for managing insecticide resistance and controlling the spread of vector-borne diseases. nih.gov The ongoing exploration of pyrimidine derivatives continues to be a vital strategy in the discovery of next-generation agrochemicals. researchgate.net

Table 1: Examples of Pyrimidine Derivatives in Agrochemical Research
Compound ClassTarget Pest/PathogenKey Research FindingReference
Pyrimidine derivatives with amide moietyPhomopsis sp., B. dothidea, B. cinereaCompound 5o showed an EC50 value of 10.5 µg/ml against Phomopsis sp., outperforming Pyrimethanil. frontiersin.org
Pyrimidine derivatives with urea pharmacophoreAedes aegypti (mosquito larvae)Compound 4d achieved 70% mortality at a concentration of 2 µg/mL. nih.gov
Spiro pyrimidine derivativesCulex pipiens L. (mosquito larvae)Compounds exhibited high toxicological efficiency by targeting the chitinase (B1577495) enzyme. nih.gov
Pyrimidine derivatives with 1,3,4-oxadiazole (B1194373) thioetherTobacco Mosaic Virus (TMV)Compound 6s showed potent in vivo protection activity against TMV, superior to the commercial agent ningnanmycin. researchgate.net

Exploration of the Pyrimidine Scaffold in Diverse Medicinal Chemistry Arenas

The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse therapeutic effects. researchgate.netscialert.net Its presence in the fundamental molecules of life, DNA and RNA, provides a unique starting point for drug design. scialert.net Consequently, derivatives of 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine and related compounds are being investigated across a vast landscape of diseases.

The applications of pyrimidine derivatives are extensive and include:

Anticancer Agents : Many pyrimidine derivatives have been developed as potent anticancer agents, targeting various mechanisms of cancer cell proliferation. nih.gov

Antiviral Compounds : The structural similarity to nucleobases makes pyrimidines ideal candidates for antiviral drugs that interfere with viral replication. scialert.net

Antibacterial and Antifungal Drugs : The scaffold is integral to the development of new antibiotics and antifungals to combat infectious diseases. frontiersin.orgnih.gov

Anti-inflammatory Agents : Certain derivatives have shown significant anti-inflammatory properties. nih.gov

Central Nervous System (CNS) Disorders : The versatility of the pyrimidine ring allows for its incorporation into drugs targeting CNS-related conditions.

The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, like the phenyl group, often improves the pharmacokinetic properties of drug candidates, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles. This makes the pyrimidine scaffold a highly attractive component in the design of new therapeutic agents. growingscience.com

Potential in Materials Science Applications (e.g., Catalytic, Magnetic, Electrical Conductivity, Photochemical Properties)

While the biological activity of pyrimidine derivatives is well-documented, their potential in materials science is an emerging and exciting field of research. The unique electronic properties of the pyrimidine ring, stemming from its nitrogen-containing aromatic structure, make it a candidate for advanced materials with novel functions.

Electrical Conductivity and Luminescence : Studies on coordination polymers incorporating sulfur-pyrimidine ligands and copper(I)-halides have revealed excellent electrical conductivity values at room temperature. nih.govresearchgate.net These materials also exhibit strong red luminescence, suggesting applications in sensors, LEDs, and other optoelectronic devices. nih.govresearchgate.net Further research has confirmed the semiconducting properties of various pyrimidine and purine (B94841) compounds. opastpublishers.comopastpublishers.com

Photochemical Properties : The photochemistry of pyrimidines is of fundamental interest, particularly in the context of DNA damage by UV light. nih.gov This inherent photoreactivity is being explored for other applications. Pyrimidine-containing dyes have been synthesized and evaluated as photosensitizers for dye-sensitized solar cells (DSSCs), demonstrating their potential in renewable energy technologies. researchgate.net

Catalytic Applications : The electron-rich nitrogen atoms in the pyrimidine ring can coordinate with metal ions, making these compounds suitable as ligands in catalysis. Recent research has focused on developing magnetically recoverable and reusable catalysts incorporating pyrimidine derivatives for eco-friendly organic synthesis. scilit.com

Computational Design and Predictive Modeling for New Pyrimidine Derivative Libraries

The advancement of computational chemistry has revolutionized the process of drug and materials discovery. For pyrimidine derivatives, computational design and predictive modeling are indispensable tools for rapidly screening vast virtual libraries of compounds and identifying promising candidates for synthesis and testing.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build statistical models that correlate the chemical structure of pyrimidine derivatives with their biological activity. These models can then predict the activity of new, unsynthesized compounds. Molecular docking simulations are employed to visualize and predict how pyrimidine-based molecules bind to the active site of a specific protein target, such as an enzyme or receptor. nih.gov This provides crucial insights into the mechanism of action and helps in designing molecules with improved binding affinity and selectivity. nih.gov

Furthermore, Density Functional Theory (DFT) calculations are used to understand the electronic structure and reactivity of these molecules, which aids in explaining their biological effects and designing compounds with enhanced properties. nih.govnih.gov These in silico approaches significantly accelerate the design-build-test-learn cycle, reducing the time and cost associated with developing new agrochemicals, pharmaceuticals, and materials.

Integration of Experimental and Theoretical Approaches in Drug Discovery Pipelines

The modern discovery pipeline for novel compounds relies heavily on the synergy between computational (theoretical) and laboratory-based (experimental) methods. This integrated approach is particularly effective for exploring the potential of the pyrimidine scaffold.

The process typically begins with a theoretical phase, where large libraries of virtual pyrimidine derivatives are designed and screened using computational tools as described in the previous section. nih.gov Molecular docking and QSAR models identify a smaller, more manageable set of high-priority candidates. These selected compounds are then synthesized in the laboratory.

Following synthesis, the experimental phase involves rigorous in vitro and in vivo testing to validate the computational predictions. nih.gov For agrochemicals, this includes testing for fungicidal or insecticidal activity against target organisms. frontiersin.orgnih.gov For pharmaceuticals, it involves evaluating cytotoxicity against cancer cell lines or inhibitory activity against specific enzymes. nih.gov The experimental results provide crucial feedback that is used to refine the computational models, leading to a more accurate and predictive design cycle for the next generation of compounds. This iterative integration of theory and experimentation ensures a more efficient and targeted approach to discovering new, high-efficacy molecules. nih.gov

Opportunities for Further Elucidation of Molecular Mechanisms and Interactions

Despite significant progress, there remain vast opportunities for a deeper understanding of the molecular mechanisms through which pyrimidine derivatives exert their effects. Future research will likely focus on elucidating the precise interactions between these compounds and their biological targets at an atomic level.

A key area of opportunity is the detailed characterization of the binding modes of pyrimidine-based inhibitors. While molecular docking provides valuable predictions, experimental techniques like X-ray crystallography can provide definitive structural information, revealing exactly how a compound sits (B43327) within its target's active site. This knowledge is invaluable for structure-based drug design.

Furthermore, a more profound understanding of the structure-activity relationships (SAR) is needed. This involves systematically modifying the pyrimidine scaffold with different functional groups and correlating these changes with changes in biological activity. nih.gov This can help identify which parts of the molecule are most critical for its function and guide the design of more potent and selective analogs. Investigating potential off-target effects and understanding the broader pharmacological profile of these compounds will also be crucial for their successful development into safe and effective products.

Table of Mentioned Compounds

Compound Name
This compound
Pyrimethanil
Mepanipyrim
Diflumetorim
Ningnanmycin
Cytosine
Thymine
Uracil (B121893)

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine?

  • Answer: The compound is typically synthesized via nucleophilic substitution, where cyclopropylamine reacts with a chlorinated pyrimidine precursor (e.g., 2,4-dichloro-5-methylpyrimidine). Reaction conditions involve heating (50–80°C) in polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmosphere. Purification is achieved through column chromatography or recrystallization. Monitoring by TLC or HPLC ensures reaction completion .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer:

  • 1H/13C NMR: Confirms cyclopropyl integration (e.g., characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and substitution patterns on the pyrimidine ring.
  • Mass Spectrometry (HRMS): Validates molecular weight (C₈H₁₁ClN₄).
  • IR Spectroscopy: Identifies N-H stretching (~3300 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).
  • HPLC: Assesses purity (>95% is typical for research-grade material) .

Q. What in vitro models are used to assess its biological activity?

  • Answer: Initial screening includes:

  • Enzyme inhibition assays: Kinase or protease targets, using fluorescence-based readouts.
  • Antimicrobial susceptibility testing: Minimum inhibitory concentration (MIC) against bacterial/fungal strains.
  • Cytotoxicity assays: MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Answer: Single-crystal X-ray diffraction with SHELXL refinement (e.g., SHELX-97) resolves bond lengths, angles, and conformational details. For example:

  • Dihedral angles between the pyrimidine ring and cyclopropyl group (typically ~12–15°).
  • Intramolecular hydrogen bonds (N-H⋯N) stabilizing the structure, as seen in analogous pyrimidines .
  • Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Q. How to address discrepancies in biological activity data across different assays?

  • Answer:

  • Cross-validation: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Compound stability: Assess degradation in assay buffers via LC-MS; adjust pH or add stabilizers (e.g., DMSO).
  • Cofactor dependency: Test activity under varying Mg²⁺/ATP concentrations for enzyme targets .

Q. What strategies optimize the synthetic yield of this compound?

  • Answer:

  • Solvent optimization: Acetonitrile improves nucleophilicity of cyclopropylamine vs. DMF.
  • Catalysts: Additives like DBU (1,8-diazabicycloundec-7-ene) enhance substitution efficiency.
  • Temperature control: Gradual heating (ramp from 25°C to 80°C) reduces side reactions.
  • Stoichiometry: A 1.2:1 molar ratio of amine to chloropyrimidine precursor maximizes yield .

Q. How to perform structure-activity relationship (SAR) studies on analogues?

  • Answer:

  • Systematic substitution: Replace cyclopropyl with other groups (e.g., cyclohexyl, isopropyl) and compare activity.
  • Binding assays: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions.
  • Computational docking: Align with targets (e.g., kinases) using AutoDock Vina; correlate ΔG values with experimental IC₅₀ .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data (e.g., NMR shifts) for this compound?

  • Answer:

  • Variable temperature NMR: Identifies dynamic effects (e.g., ring puckering in cyclopropyl).
  • 2D NMR (COSY, HSQC): Resolves overlapping signals; confirms scalar coupling between protons.
  • Crystallographic validation: Compare experimental NMR shifts with DFT-calculated values based on X-ray structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.